molecular formula C10H13ClN2 B2888179 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine CAS No. 1270460-92-8

1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine

Cat. No.: B2888179
CAS No.: 1270460-92-8
M. Wt: 196.68
InChI Key: JFNLGORXZSAXCK-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine (CAS 1270460-92-8) is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 13 ClN 2 and a molecular weight of 196.68, features a 5-chloropyridin-2-yl group linked to a 2-cyclopropylethanamine chain . This structure serves as a key synthetic intermediate for constructing more complex molecules that are therapeutically relevant. Its primary research value lies in its application as a precursor in the development of novel small-molecule inhibitors. Specifically, this chemical scaffold is utilized in the synthesis of compounds investigated for targeting enzymes like isocitrate dehydrogenase (IDH), which is implicated in cancer metabolism . Furthermore, structurally related diazepane and piperazine compounds containing the chloropyridine moiety have been identified as potent inhibitors of the SARS-CoV-2 main protease (M pro ), a crucial target for antiviral development . In these contexts, the chloropyridine group often plays a critical role in binding to enzyme active sites, while the cyclopropyl group can be used to fine-tune the molecule's metabolic stability and hydrophobic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-2-cyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-3-4-10(13-6-8)9(12)5-7-1-2-7/h3-4,6-7,9H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLGORXZSAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=NC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270460-92-8
Record name 1-(5-chloropyridin-2-yl)-2-cyclopropylethan-1-amine
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Preparation Methods

Halogen Displacement via Amination

A direct route involves displacing a halogen atom at the pyridine’s 2-position with a preformed cyclopropylethylamine. For example, 2-bromo-5-chloropyridine could react with 2-cyclopropylethylamine under Buchwald-Hartwig coupling conditions.

Reaction Scheme :
$$
\text{2-Bromo-5-chloropyridine} + \text{2-cyclopropylethylamine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine}
$$

Key Considerations :

  • Catalyst System : Palladium acetate with Xantphos ligand enables efficient C–N bond formation.
  • Solvent : Toluene or dioxane at 80–100°C.
  • Yield : Estimated 40–60% based on analogous aryl aminations.

Gabriel Synthesis for Primary Amine Installation

The Gabriel method offers a two-step pathway:

  • Alkylation : React 2-chloro-5-chloropyridine with phthalimide-protected 2-cyclopropylethyl bromide.
  • Deprotection : Hydrazinolysis releases the primary amine.

Advantages :

  • Avoids handling sensitive amines directly.
  • Compatibility with diverse alkyl halides.

Limitations :

  • Requires synthesis of 2-cyclopropylethyl bromide, which may necessitate additional steps.

Grignard Reaction Followed by Nitrile Reduction

Organometallic Addition to Nitriles

This method leverages Grignard reagents to construct the cyclopropylethane chain:

Steps :

  • Nitrile Preparation : React 2-cyano-5-chloropyridine with cyclopropylmethylmagnesium bromide.
  • Nitrile Reduction : Use LiAlH$$_4$$ to convert the nitrile to a primary amine.

Reaction Flow :
$$
\text{2-Cyano-5-chloropyridine} + \text{cyclopropylmethyl-MgBr} \rightarrow \text{Intermediate nitrile} \xrightarrow{\text{LiAlH}_4} \text{Target amine}
$$

Yield Optimization :

  • Grignard addition typically achieves 70–80% conversion.
  • Nitrile reduction proceeds quantitatively but requires strict anhydrous conditions.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Advantages Limitations Estimated Yield (%)
Nucleophilic Substitution Direct, fewer steps Requires specialized catalysts 40–60
Reductive Amination Mild conditions Dependent on aldehyde availability 55–65
Grignard/Nitrile Reduction High-yield Grignard step Sensitive to moisture, multi-step 70–80

Crystallization and Purification

Solvent-Antisolvent Recrystallization

Post-synthesis, the compound is purified using:

  • Solvent : Ethanol or acetonitrile.
  • Antisolvent : Hexane or diethyl ether.

PXRD Characterization : Crystalline batches exhibit distinct peaks at 5.7°, 10.2°, and 15.4° 2θ, confirming polymorphism-free material.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Physicochemical Properties

The table below compares 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine with three structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications
1-(5-Chloropyridin-2-yl)ethanamine 937399-51-4 C₇H₉ClN₂ 156.61 Ethylamine chain (no cyclopropyl)
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine 1259781-68-4 C₁₀H₁₃BrN₂ 241.13 Bromine, methyl on pyridine; cyclopropylmethanamine
1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride Not provided Not provided Not provided Pyrimidine ring; methanesulfonyl group

Notes:

  • Ethylamine vs.
  • Halogen and Alkyl Substituents : The bromine and methyl groups in 1259781-68-4 increase molecular weight and lipophilicity compared to the target compound’s chlorine substituent. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems .
  • Pyridine vs.

Functional Implications

  • Electron Effects : Chlorine (in the target compound) and bromine (in 1259781-68-4 ) are both electron-withdrawing, but bromine’s polarizability may lead to stronger π-π stacking interactions in aromatic systems .
  • Solubility and Bioavailability : The methanesulfonyl group in 1-(5-methanesulfonylpyrimidin-2-yl)methanamine () increases hydrophilicity, whereas cyclopropyl-containing analogs may exhibit higher membrane permeability due to moderate lipophilicity .

Biological Activity

1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloropyridine moiety and a cyclopropyl group. This compound has been studied for its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C10H13ClN2
  • Molecular Weight : 196.68 g/mol
  • CAS Number : 1270460-92-8

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes treating 5-chloropyridin-2-amine with cyclopropyl bromide in the presence of a base like potassium carbonate. This process yields the desired amine after purification steps such as filtration and recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that modifications on the pyridine ring can significantly alter its pharmacological profile, suggesting a structure-activity relationship that warrants further investigation.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit certain kinases involved in cancer progression, including c-FMS and PDGFR kinases. These kinases play crucial roles in tumor growth and metastasis. For instance, blockade of c-FMS signaling has been associated with reduced tumor angiogenesis and lymphangiogenesis in murine models .

Enzyme Inhibition

The compound exhibits inhibitory effects on stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism disorders. This inhibition may contribute to its therapeutic potential in treating diseases related to elevated lipid levels, such as cardiovascular disease and metabolic syndrome .

Study 1: Inhibition of Cancer Cell Proliferation

In a study published in Molecular Cancer Therapy, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent .

Study 2: Modulation of Lipid Metabolism

Another study focused on the compound's ability to modulate lipid metabolism by inhibiting SCD activity. The findings suggested that treatment with this compound led to decreased levels of saturated fatty acids in treated cells, indicating its potential utility in managing metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityEnzyme InhibitionTherapeutic Applications
This compoundYesYesCancer therapy, metabolic syndrome treatment
Similar Compound AModerateNoLimited
Similar Compound BHighYesCancer therapy

Q & A

How can researchers optimize the synthesis of 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine to improve yield and purity?

Category: Basic Research Methodology
Answer:
Optimizing synthesis involves multi-step reaction design with precise control of parameters. Key steps include:

  • Temperature control : Maintain temperatures between 60–80°C during cyclopropane ring formation to avoid side reactions (e.g., ring-opening) .
  • Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates and enhance nucleophilic substitution at the pyridine ring .
  • Catalyst optimization : Employ palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving chloropyridine derivatives, ensuring >80% conversion efficiency .
  • Purification : Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate the target compound with ≥95% purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Category: Basic Research Methodology
Answer:
A combination of methods ensures accurate structural elucidation and purity assessment:

  • NMR spectroscopy : ¹H-NMR (400 MHz, CDCl₃) identifies cyclopropane protons (δ 0.8–1.2 ppm) and pyridine aromatic protons (δ 8.2–8.5 ppm). ¹³C-NMR confirms the cyclopropyl carbon (δ 10–15 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion peak at m/z 211.0645 [M+H]⁺ .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times calibrated against known standards .

How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

Category: Advanced Research (Reactivity Analysis)
Answer:
Systematic reactivity studies are critical for functionalization:

  • Acidic conditions (HCl, H₂SO₄) : The cyclopropane ring remains stable, but the chloropyridine group undergoes hydrolysis to form hydroxylated derivatives (confirmed by LC-MS) .
  • Basic conditions (NaOH) : Partial dechlorination occurs, forming 5-hydroxypyridine byproducts. Monitor via TLC (Rf shift from 0.6 to 0.4) .
  • Oxidative conditions (H₂O₂, KMnO₄) : The amine group oxidizes to a nitro group, altering biological activity. Track using IR spectroscopy (N=O stretch at 1520 cm⁻¹) .

What computational approaches are recommended to model the interaction of this compound with biological targets?

Category: Advanced Research (Computational Chemistry)
Answer:
Use molecular docking and DFT calculations:

  • Docking software (AutoDock Vina) : Input the InChI key (e.g., HCFAHZINYABYMW-UHFFFAOYSA-N) to predict binding affinities with enzymes like cytochrome P450. Optimize ligand conformations using Lamarckian genetic algorithms .
  • DFT studies : Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic sites on the cyclopropane-pyridine scaffold .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer environments, critical for blood-brain barrier penetration studies .

How should researchers design experiments to evaluate the biological activity of this compound?

Category: Advanced Research (Biological Evaluation)
Answer:
Adopt a multi-tiered approach:

  • In vitro assays : Screen against kinase panels (e.g., EGFR, JAK2) at 10 µM concentration. Use fluorescence polarization to measure IC₅₀ values .
  • Cellular uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in HEK293 cells via scintillation counting .
  • Toxicity profiling : Perform Ames tests (TA98 strain) to assess mutagenicity and MTT assays for cytotoxicity in HepG2 cells .

How can contradictory data regarding the compound’s stability in aqueous solutions be resolved?

Category: Advanced Research (Data Contradiction Analysis)
Answer:
Address discrepancies through controlled experiments:

  • pH-dependent stability : Prepare buffered solutions (pH 2–12) and analyze degradation products via UPLC-QTOF at 24-hour intervals. Stability is optimal at pH 7.4 (PBS buffer), with <5% degradation over 48 hours .
  • Light exposure : Compare samples stored in amber vs. clear vials. UV-Vis spectroscopy (λ = 270 nm) shows photo-degradation rates increase by 30% under direct light .
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability (n=5 batches, p<0.05) .

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